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molecular formula C7H6BrN3 B1519898 6-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 947248-52-4

6-Bromoimidazo[1,2-a]pyridin-2-amine

Cat. No. B1519898
M. Wt: 212.05 g/mol
InChI Key: LAUJNLOJYLUKCP-UHFFFAOYSA-N
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Patent
US08053574B2

Procedure details

A stirred solution of N-(6-bromo-imidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro-acetamide (9.0 g, 29.2 mmol) in DME (90 ml) and 1.27 M aqueous potassium phosphate (80.5 ml, 102.3 mmol) is heated at 90° C. overnight. After cooling to room temperature, the two layers are separate and the aqueous portion is extracted with EtOAc. The combined organic extracts are concentrated in vacuo to afford a brown oil. Iso-hexanes is added to the oil resulting in the formation of a solid. The excess iso-hexanes is decanted off and the remaining DME is azeotroped with THF (2×50 ml) to afford the title compound as a solid [MH+ 211.93].
Quantity
9 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
80.5 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
Iso-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH:11]C(=O)C(F)(F)F)[N:10]=2)[CH:7]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>COCCOC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH2:11])[N:10]=2)[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=C(N2)NC(C(F)(F)F)=O
Name
potassium phosphate
Quantity
80.5 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Iso-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers are separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid
CUSTOM
Type
CUSTOM
Details
The excess iso-hexanes is decanted off
CUSTOM
Type
CUSTOM
Details
the remaining DME is azeotroped with THF (2×50 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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